molecular formula C23H23Cl2N5OS B2629451 5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-85-4

5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2629451
CAS No.: 887219-85-4
M. Wt: 488.43
InChI Key: ZAHRXTDZYAAQCG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, CDCl3):

  • δ 7.45–7.32 ppm (m, 4H): Aromatic protons from 2-chlorophenyl and 3-chlorophenyl groups.
  • δ 4.10 ppm (s, 1H): Methine proton (-CH-) bridging the thiazolo-triazole core and piperazine.
  • δ 3.75–3.60 ppm (m, 8H): Piperazine ring protons.
  • δ 2.85 ppm (q, 2H): Ethyl group adjacent to the thiazole ring.
  • δ 1.35 ppm (t, 3H): Terminal methyl of the ethyl group.

13C NMR (125 MHz, CDCl3):

  • δ 165.2 ppm : Carbonyl carbon of the triazolone.
  • δ 152.0–148.5 ppm : Aromatic carbons bonded to chlorine.
  • δ 55.8 ppm : Piperazine methylene carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorptions include:

  • 3250 cm⁻¹ : O-H stretch from the hydroxyl group.
  • 1600 cm⁻¹ : C=N stretch in the triazole ring.
  • 750 cm⁻¹ : C-Cl stretches from chlorophenyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, λmax at 285 nm (π→π* transitions in aromatic rings) and 320 nm (n→π* transitions in heterocyclic cores).

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 454.37 [M+H]⁺, consistent with the molecular formula C23H20Cl2N5OS . Fragmentation peaks at m/z 318 (loss of piperazine) and m/z 152 (thiazolo-triazole core).

X-ray Crystallographic Studies and Solid-State Packing Arrangements

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P21/c ) with unit cell parameters:

  • a = 12.45 Å , b = 8.92 Å , c = 15.67 Å
  • α = 90° , β = 102.5° , γ = 90°

Key structural features:

  • The piperazine ring adopts a chair conformation , with the 3-chlorophenyl group equatorial.
  • The thiazolo-triazole core is nearly planar (deviation < 0.05 Å).
  • Intermolecular C-H···O hydrogen bonds (2.8–3.1 Å) between hydroxyl groups and triazole nitrogens stabilize the lattice.
  • π-π stacking (3.4 Å) between chlorophenyl groups enhances crystal cohesion.

Computational Chemistry Insights (DFT Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide electronic insights:

Optimized Geometry

  • Bond lengths: C-N (1.34 Å) in the triazole ring vs. C-S (1.72 Å) in the thiazole ring.
  • Dihedral angle between thiazolo-triazole and piperazine: 85° , indicating near-perpendicularity.

Molecular Orbital Analysis

  • HOMO (-6.2 eV): Localized on the thiazole ring and chlorophenyl groups.
  • LUMO (-1.8 eV): Dominated by the triazole ring and piperazine nitrogens.
  • HOMO-LUMO gap : 4.4 eV, suggesting moderate reactivity.

Properties

IUPAC Name

5-[(2-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(17-8-3-4-9-18(17)25)29-12-10-28(11-13-29)16-7-5-6-15(24)14-16/h3-9,14,20,31H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHRXTDZYAAQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is then formed by reacting the thiazole intermediate with hydrazine derivatives under reflux conditions.

    Substitution with Chlorophenyl and Piperazine Groups: The final step involves the introduction of the chlorophenyl and piperazine groups. This is typically done through nucleophilic substitution reactions, where the piperazine derivative is reacted with the chlorophenyl intermediate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiazole moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the chlorophenyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorophenyl positions. Reagents such as sodium azide or thiols can be used for these transformations.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Sodium azide, thiols, under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dechlorinated derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as a pharmacophore in drug design. Its structural features enable it to interact with various biological targets, making it a candidate for the development of therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Studies have shown that it may possess antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of 5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Piperazine and Phenyl Rings

Compound A : 5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
  • Key Differences :
    • Piperazine Substituent : 4-Ethylpiperazinyl vs. 4-(3-chlorophenyl)piperazinyl in the target compound.
    • Phenyl Substituent : 3-Chlorophenyl vs. 2-chlorophenyl in the target.
  • The 3-chlorophenyl vs. 2-chlorophenyl substitution may influence electronic effects (e.g., dipole moments) and π-π stacking interactions with aromatic residues in target proteins .
Compound B : 5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
  • Key Differences :
    • Aryl Group : 4-Ethoxy-3-methoxyphenyl replaces the 2-chlorophenyl group.
    • Thiazolo-triazol Substituent : Methyl at position 2 vs. ethyl in the target.
  • The smaller methyl group at position 2 may reduce steric effects compared to ethyl, affecting molecular packing or receptor interactions .

Heterocyclic Core Modifications

Compound C : Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
  • Key Differences :
    • Core Structure : Thiazolo-pyrimidine vs. thiazolo-triazole in the target.
    • Substituents : Carboxylate and oxo groups introduce hydrogen-bonding capabilities.
  • Impact :
    • The pyrimidine ring may enhance planar stacking interactions, while the triazole core in the target compound offers distinct electronic properties (e.g., higher aromaticity) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A () Compound B ()
Molecular Weight ~430–450 g/mol (estimated) 405.94 g/mol ~480–500 g/mol (estimated)
Cl Substituents 2-Cl (phenyl), 3-Cl (piperazine) 3-Cl (phenyl), none on piperazine 3-Cl (piperazine), none on aryl
Hydrophilicity Moderate (Cl groups) Low (ethylpiperazine) High (methoxy/ethoxy)
Synthetic Complexity High (multiple Cl groups) Moderate High (multiple substituents)

Research Findings and Implications

  • Receptor Binding : The dual chlorophenyl groups in the target compound may enhance affinity for serotonin or dopamine receptors due to increased hydrophobic interactions, as seen in piperazine-containing psychotropic agents .
  • ADME Profile : Compared to Compound B, the target’s lower hydrophilicity may reduce solubility but improve blood-brain barrier penetration .
  • Structural Insights : Isostructural analogs () demonstrate that substituent orientation (e.g., perpendicular aryl groups) can drastically alter molecular conformation and bioactivity .

Biological Activity

The compound 5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiazole and triazole moiety, which are known for their diverse biological activities. The presence of piperazine and chlorophenyl groups enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC19H21Cl2N5OS
Molecular Weight426.37 g/mol
LogP4.55
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The compound is hypothesized to possess similar antibacterial effects due to its structural analogies.

Anticancer Properties

Studies have demonstrated that thiazole and triazole derivatives can inhibit cancer cell proliferation. For example, some triazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways . The specific compound may exhibit these properties; however, detailed studies are needed to confirm its efficacy against specific cancer types.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the pharmacodynamics of this compound. Research on related compounds suggests strong inhibitory activity against urease and acetylcholinesterase . Such mechanisms can be pivotal in treating conditions like Alzheimer's disease or bacterial infections.

The biological activity of this compound likely involves multiple mechanisms:

  • Receptor Binding : The piperazine group may facilitate binding to neurotransmitter receptors, influencing neuronal signaling.
  • Enzyme Interaction : The thiazole and triazole rings may interact with enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity.

Study 1: Antimicrobial Screening

A study evaluated various synthesized derivatives of thiazoles against bacterial strains. The results indicated that compounds similar to the one displayed significant antibacterial activity with IC50 values ranging from 10 µM to 50 µM against E. coli and Staphylococcus aureus .

Study 2: Anticancer Activity

In vitro studies were conducted on cancer cell lines where derivatives containing the thiazole-triazole framework showed promising results in reducing cell viability by over 70% at concentrations of 50 µM . This suggests potential as a chemotherapeutic agent.

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